

Zoligratinib kinase assay radiometric filter method

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Compound Focus: Zoligratinib

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Zoligratinib: A Selective FGFR Inhibitor

Zoligratinib (also known as Debio 1347, CH5183284, or FF284) is an orally available, selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases [1]. Its primary mechanism of action is the competitive inhibition of ATP within the kinase domain of FGFR, which prevents the phosphorylation of downstream signaling proteins and halts the proliferation of cancer cells harboring FGFR alterations [2] [3].

The selectivity and potency of **Zoligratinib** against different FGFR isoforms have been characterized, and the data from multiple sources are summarized in the table below [1] [4].

Table 1: Inhibitory Activity (IC₅₀) of Zoligratinib against FGFR Kinases

Kinase Target	IC ₅₀ (nM)
FGFR1	9.2 - 9.3 nM
FGFR2	7.6 nM
FGFR3	22 - 290 nM

Kinase Target	IC ₅₀ (nM)
FGFR4	22 - 290 nM
PDGFR β	560 nM

Note: The significant variation in reported IC₅₀ for FGFR3 and FGFR4 suggests that inhibitory activity may be highly dependent on experimental conditions, such as the specific assay format or enzyme construct used [1] [4].

Proposed Radiometric Filter-Binding Assay Protocol

The radiometric filter-binding assay is a gold-standard functional method for measuring kinase activity and inhibitor potency [5] [6]. It directly measures the transfer of a radiolabeled phosphate group from ATP to a protein or peptide substrate.

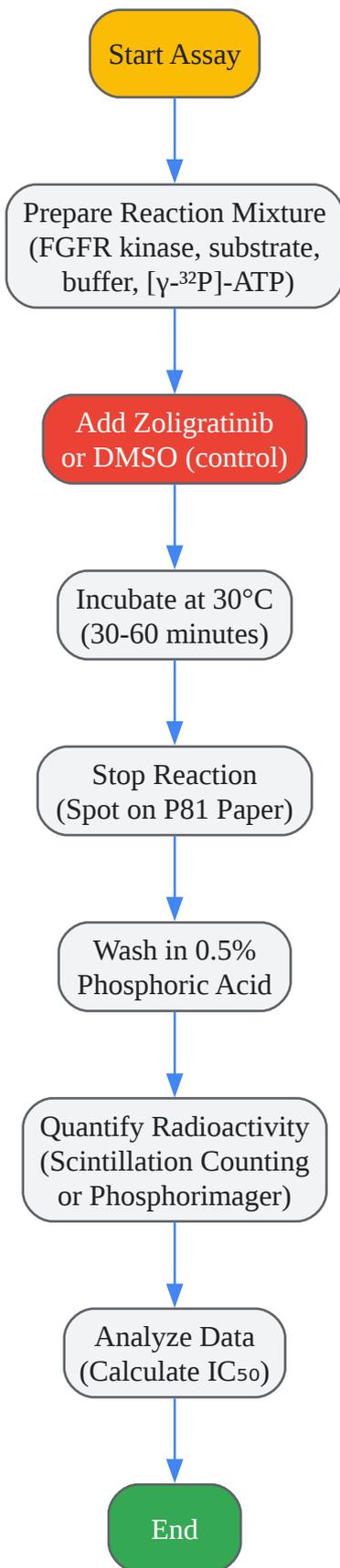
The following protocol is adapted from general radiometric kinase assay methods and can be optimized for profiling **Zoligratinib** against FGFR kinases [7] [5].

Materials

- **Purified FGFR Kinase:** Catalytically active FGFR1, FGFR2, FGFR3, or FGFR4 (>90% purity).
- **Substrate:** A suitable peptide or protein substrate for FGFR (e.g., Poly(Glu,Tyr) 4:1).
- **ATP:** Unlabeled ATP and [γ -³²P]-ATP or [γ -³³P]-ATP.
- **Test Compound: Zoligratinib** (e.g., 10 mM stock in DMSO).
- **5x Kinase Buffer:** 100 mM HEPES pH 7.4-7.6, 10-20 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA, 0.5-2 mM Na₃VO₄.
- **Phosphoric Acid:** 0.5% (v/v) solution, chilled.
- **Filter Paper:** Whatman P81 phosphocellulose paper.
- **Scintillation Counter/Phosphorimager:** For quantifying radioactivity.

Experimental Workflow

The diagram below outlines the key steps of the radiometric filter-binding assay workflow.



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Step-by-Step Procedure

- **Kinase Reaction Setup:**

- Prepare a master mix on ice containing kinase buffer, purified FGFR kinase, and the peptide substrate.
- In a microtube or plate well, combine the master mix with **Zoligratinib** (serially diluted in DMSO) or a DMSO vehicle control. A typical final reaction volume is 20-25 μL .
- Initiate the reaction by adding a mixture of unlabeled ATP and radiolabeled $[\gamma\text{-}^{32}\text{P}]\text{-ATP}$.
- Incubate the reaction at 30°C for 30-60 minutes to allow phosphorylation to proceed linearly.

- **Reaction Termination and Spotting:**

- After incubation, stop the reaction by spotting an aliquot (e.g., 10-15 μL) onto a marked square of P81 phosphocellulose paper. The paper binds the phosphorylated peptide substrate.

- **Washing and Quantification:**

- Immerse the P81 papers in a bath of chilled 0.5% phosphoric acid and wash 3-4 times for 5-10 minutes each to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{-ATP}$.
- Perform a final rinse in acetone to dehydrate and dry the papers.
- Once dry, quantify the incorporated radioactivity using a scintillation counter or by exposing the papers to a phosphorimager screen.

Data Analysis

- Calculate the percentage of kinase inhibition for each **Zoligratinib** concentration using the formula: % Inhibition = $[1 - (\text{Signal_inhibitor} / \text{Signal_DMSO_control})] \times 100$
- Plot the % inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (e.g., using a four-parameter logistic model) to determine the IC_{50} value.

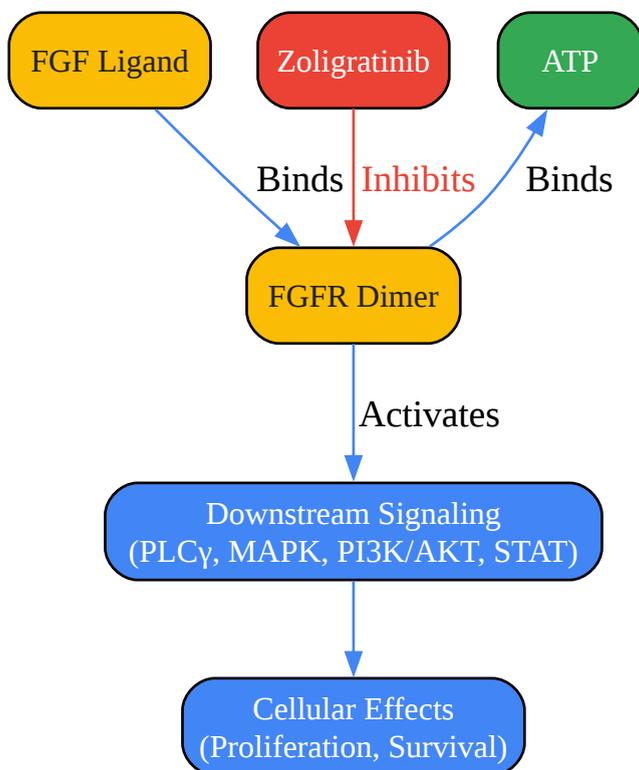
Critical Considerations for the Assay

- **Assay Validation:** Always include control reactions without the enzyme (background) and without the inhibitor (100% activity) to define your assay window.

- **Kinase Specificity:** To confirm **Zoligratinib**'s selectivity, this assay can be run against a panel of kinases, including other FGFR isoforms and unrelated kinases like PDGFR β [1] [4].
- **Safety:** The laboratory must be licensed, and personnel must be trained in the proper use and disposal of radioisotopes. All procedures should follow institutional radiation safety protocols [5].
- **Comparison with Other Methods:** Be aware that different assay technologies (e.g., luminescence-based ADP detection) may yield different results for the same compound due to format-specific interference, and hit overlap between methods can be low [7].

FGFR Signaling Pathway

The diagram below illustrates the FGFR signaling pathway, highlighting the point of inhibition by **Zoligratinib**.



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Research and Development Context

Zoligratinib is part of a growing class of FGFR inhibitors that have shown clinical success in cancers with specific FGFR alterations, such as cholangiocarcinoma and urothelial cancer [2]. Research continues to focus on overcoming challenges like drug resistance and improving specificity. In fact, a recent 2024 study used **Zoligratinib** as a control in a structure-based drug development project to identify a novel FGFR2 inhibitor with potentially higher potency [3].

I hope this detailed application note provides a solid foundation for your research. Should you require further details on a specific aspect of the assay, please feel free to ask.

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References

1. | FGFR | TargetMol Zoligratinib [targetmol.com]
2. Clinical advances and challenges in targeting FGF/FGFR ... [pmc.ncbi.nlm.nih.gov]
3. Structure-based drug-development study against fibroblast ... [nature.com]
4. zoligratinib | Ligand Activity Charts [guidetopharmacology.org]
5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
6. Binding Radiometric - Reaction Biology Filter Assay [reactionbiology.com]
7. Comparison of Luminescence ADP Production Assay and... [pmc.ncbi.nlm.nih.gov]

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